molecular formula C20H22N4S2 B12501950 11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

Cat. No.: B12501950
M. Wt: 382.5 g/mol
InChI Key: RYQIILIDJZWXFN-UHFFFAOYSA-N
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Description

11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2,4,6-tetraen-3-amine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis. This method involves the reaction of keto acids with methyl chloroformate and variously substituted o-aminobenzyl alcohols using triethylamine as a base in toluene at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine apart from similar compounds is its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C20H22N4S2

Molecular Weight

382.5 g/mol

IUPAC Name

11-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-amine

InChI

InChI=1S/C20H22N4S2/c1-13(2)12-25-20-22-18(21)17-15-8-9-24(10-14-6-4-3-5-7-14)11-16(15)26-19(17)23-20/h3-7H,1,8-12H2,2H3,(H2,21,22,23)

InChI Key

RYQIILIDJZWXFN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC1=NC(=C2C3=C(CN(CC3)CC4=CC=CC=C4)SC2=N1)N

Origin of Product

United States

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